

classification of amines in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amine	
Cat. No.:	B1642673	Get Quote

An In-depth Technical Guide to the Classification of Amines in Organic Chemistry

Introduction

Amines are a fundamental class of organic compounds derived from ammonia (NH₃) by replacing one or more hydrogen atoms with alkyl or aryl groups. The nitrogen atom in an amine features a lone pair of electrons and typically forms three bonds, resulting in an sp³ hybridization and a trigonal pyramidal geometry. This unique electronic and structural configuration is the source of their characteristic chemical reactivity, particularly their basicity and nucleophilicity. Amines are ubiquitous in biochemistry, forming the building blocks of proteins (as amino acids), vitamins, and hormones. In the pharmaceutical and materials science sectors, they are critical components in a vast array of drugs, polymers, and dyes. A thorough understanding of their classification is paramount for predicting their physical properties, chemical behavior, and ultimate application in research and drug development.

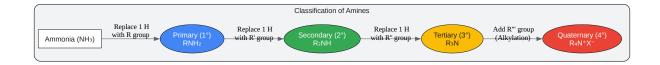
Core Classification of Amines

Amines are categorized into four main types based on the number of organic substituents—alkyl or aryl groups—directly bonded to the nitrogen atom. This classification dictates their reactivity, physical properties, and steric environment.

 Primary (1°) Amines: Have one organic group and two hydrogen atoms attached to the nitrogen (general formula: RNH₂). Examples include methylamine (CH₃NH₂) and the aromatic amine aniline (C₆H₅NH₂).



- Secondary (2°) **Amine**s: Have two organic groups and one hydrogen atom attached to the nitrogen (general formula: R₂NH). The organic groups can be identical or different. An example is dimethylamine ((CH₃)₂NH).
- Tertiary (3°) **Amine**s: Have three organic groups attached to the nitrogen and no hydrogen atoms (general formula: R₃N). Trimethylamine ((CH₃)₃N) is a common example.
- Quaternary (4°) Ammonium Salts: Contain a nitrogen atom bonded to four organic groups, resulting in a permanent positive charge on the nitrogen atom (general formula: R₄N⁺).
 These exist as salts with an associated anion, such as tetramethylammonium chloride.



Click to download full resolution via product page

Caption: Hierarchical classification of **amine**s from ammonia.

Nomenclature of Amines

The naming of **amine**s follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), although common names are also frequently used for simpler structures.

- IUPAC System:
 - Primary Amines: Named by replacing the "-e" of the parent alkane with "-amine" (e.g., CH₃CH₂NH₂ is ethanamine) or by naming the alkyl group followed by the suffix "-amine" (e.g., ethylamine).
 - Secondary & Tertiary Amines: For unsymmetrical amines, the longest alkyl chain attached to the nitrogen is considered the parent chain. The other alkyl groups are treated as



substituents and are designated with the prefix "N-" to indicate their attachment to the nitrogen atom. For symmetrical **amine**s, the prefixes "di-" or "tri-" are used.

- CH₃NHCH₂CH₃ is named N-methylethan**amine**.
- (CH₃CH₂)₃N is named triethylamine.
- Amino as a Substituent: When a higher-priority functional group is present, the -NH₂ group is named as an "amino" substituent. For example, H₂NCH₂CH₂OH is 2-aminoethanol.
- Aryl Amines: The simplest aromatic amine, C₆H₅NH₂, is universally known by its common name, aniline, which is also accepted by IUPAC. Its systematic IUPAC name is benzenamine.
- Ammonium Salts: Named by replacing "-amine" with "-ammonium" followed by the name of the counter-ion (e.g., (CH₃)₄N⁺Cl⁻ is tetramethylammonium chloride).

Physical Properties

The physical properties of **amine**s are heavily influenced by their ability to form hydrogen bonds.

Boiling Point

The boiling points of **amine**s depend on the degree of substitution on the nitrogen atom.

- Primary and secondary amines can act as both hydrogen bond donors and acceptors, leading to intermolecular hydrogen bonding. This results in significantly higher boiling points compared to nonpolar alkanes of similar molecular mass.
- However, because nitrogen is less electronegative than oxygen, the N-H···N hydrogen bonds in amines are weaker than the O-H···O bonds in alcohols. Consequently, amines have lower boiling points than alcohols of comparable molar mass.
- Tertiary amines have no hydrogen atoms on the nitrogen and cannot act as hydrogen bond donors. Therefore, they cannot form hydrogen bonds with each other, resulting in much lower boiling points than their primary and secondary isomers.



• For isomeric **amine**s, the general trend for boiling points is: Primary > Secondary > Tertiary.

Solubility

- All three classes of amines can accept hydrogen bonds from water molecules via the lone pair on the nitrogen atom.
- Primary and secondary **amine**s can also donate hydrogen bonds to water.
- As a result, lower-molecular-weight amines (typically with up to five or six carbon atoms) are quite soluble in water.
- Solubility decreases significantly as the length of the hydrophobic alkyl chain increases.
 Amines are generally soluble in less polar organic solvents.

Ouantitative Data on Physical Properties

Amine	Structure	Class	Molar Mass (g/mol)	Boiling Point (°C)	Solubility in Water (g/100 mL)
Butan-1- amine	CH3(CH2)3NH	Primary	73.14	78	Miscible
Diethylamine	(CH₃CH₂)₂NH	Secondary	73.14	55	Miscible
N,N- Dimethyletha namine	(CH3)2NCH2C H3	Tertiary	73.14	36	Very Soluble
Pentan-1- amine	CH3(CH2)4NH	Primary	87.16	104	Soluble
Dipropylamin e	(CH3CH2CH2) 2NH	Secondary	101.19	109	Sparingly Soluble
Triethylamine	(CH₃CH2)₃N	Tertiary	101.19	89	Sparingly Soluble (1.37 at 20°C)



Chemical Reactivity and Basicity

The chemistry of **amine**s is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.

Basicity and pKa Values

Amines are weak bases that react with acids to form the corresponding ammonium salts. The basicity of an **amine** in an aqueous solution is a complex interplay of several factors:

- Inductive Effect: Electron-donating alkyl groups increase the electron density on the nitrogen, making the lone pair more available to accept a proton and thus increasing basicity.
- Solvation Effect: The ammonium cation formed upon protonation is stabilized by hydrogen bonding with water molecules. Primary ammonium ions (RNH₃+) have three hydrogens and are best solvated. Tertiary ammonium ions (R₃NH+) have only one hydrogen and are least solvated.
- Steric Effect: Bulky alkyl groups can hinder the approach of a proton to the nitrogen atom, decreasing basicity.

Due to these competing effects, the order of basicity in aqueous solution is often found to be secondary > primary > tertiary for simple alkylamines. Aromatic amines are significantly weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π -system, making it less available for protonation.

The strength of an **amine** as a base is commonly expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.

Table of pKa Values for Conjugate Acids of Amines



Amine	Conjugate Acid	рКа
Ammonia	NH ₄ +	9.24
Methylamine (1°)	CH ₃ NH ₃ +	10.66
Ethylamine (1°)	CH ₃ CH ₂ NH ₃ +	10.75
Dimethylamine (2°)	(CH3)2NH2+	10.73
Diethylamine (2°)	(CH ₃ CH ₂) ₂ NH ₂ ⁺	10.94
Trimethylamine (3°)	(СНз)зNH+	9.81
Triethylamine (3°)	(CH ₃ CH ₂) ₃ NH ⁺	10.75
Aniline (Aryl)	C ₆ H ₅ NH ₃ +	4.63

Key Chemical Reactions

- Alkylation: As nucleophiles, amines react with alkyl halides. However, the resulting alkylated
 amine is also nucleophilic, leading to polyalkylation and the formation of a mixture of
 secondary, tertiary, and quaternary ammonium salts. This often limits the synthetic utility of
 direct alkylation.
- Acylation: Primary and secondary amines readily react with acid chlorides and acid
 anhydrides in a nucleophilic acyl substitution to form amides. This reaction is highly efficient
 and stops after monosubstitution because the resulting amide is much less nucleophilic than
 the starting amine. Tertiary amines do not undergo acylation as they lack a proton on the
 nitrogen atom.

Experimental Protocol: The Hinsberg Test

The Hinsberg test is a classic chemical procedure used to distinguish between primary, secondary, and tertiary **amine**s.

Principle

The test is based on the reaction







 To cite this document: BenchChem. [classification of amines in organic chemistry].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1642673#classification-of-amines-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com